3-Chloro-1-pyridin-4-ylmethyl-1H-indazole
Description
Structural Classification in Heterocyclic Chemistry
The structural classification of this compound within the broader context of heterocyclic chemistry reveals its membership in multiple overlapping chemical families, each contributing distinct properties and reactivity patterns to the overall molecular behavior. The compound belongs primarily to the azole family, which encompasses five-membered heterocyclic compounds containing nitrogen atoms and represents one of the most extensively studied classes of heterocycles in organic chemistry. More specifically, the indazole core structure positions this compound within the benzopyrazole subfamily, characterized by the fusion of a benzene ring with a pyrazole ring to create a bicyclic aromatic system.
The indazole ring system exhibits unique tautomeric behavior, with the possibility of existing in multiple forms depending on the position of the hydrogen atom attached to the nitrogen atoms. In the case of this compound, the designation "1H" indicates that the hydrogen atom is located on the nitrogen at position 1, although this position is substituted with the pyridin-4-ylmethyl group, effectively eliminating the tautomeric equilibrium and stabilizing the molecule in a single structural form. This structural feature distinguishes it from the alternative 2H-indazole tautomer, which would have the hydrogen located on the nitrogen at position 2.
The heterocyclic classification extends beyond the indazole core to encompass the pyridine ring present in the substituent group. Pyridine represents a six-membered aromatic heterocycle containing a single nitrogen atom, classified within the azine family of compounds. The incorporation of both five-membered and six-membered nitrogen heterocycles within a single molecule creates a complex electronic environment that influences both chemical reactivity and physical properties. The presence of multiple nitrogen atoms distributed across different ring systems provides numerous sites for potential coordination with metal centers, hydrogen bonding interactions, and participation in acid-base equilibria.
The chlorine substitution at position 3 of the indazole ring introduces additional complexity to the structural classification, as halogenated heterocycles often exhibit distinct reactivity patterns compared to their unsubstituted counterparts. The electronegative chlorine atom exerts both inductive and mesomeric effects on the aromatic system, influencing electron density distribution throughout the molecule and potentially affecting the stability of various resonance forms. This halogen substitution pattern is commonly encountered in medicinal chemistry applications, where the introduction of chlorine atoms can modulate biological activity, metabolic stability, and pharmacokinetic properties of heterocyclic compounds.
Historical Context in Indazole Derivative Research
The historical development of indazole chemistry traces its origins to the late nineteenth century, when the fundamental indazole structure was first characterized and synthesized by prominent organic chemists of the era. The parent indazole compound was initially obtained by Emil Fischer in 1883 through thermal treatment of ortho-hydrazine cinnamic acid, establishing the foundational synthetic methodology that would subsequently be refined and expanded by generations of researchers. Fischer's pioneering work involved heating the hydrazine precursor to promote cyclization, yielding the characteristic bicyclic structure that would become the cornerstone of indazole chemistry. This early synthetic approach demonstrated the feasibility of constructing the indazole ring system through intramolecular cyclization reactions, a principle that continues to guide modern synthetic strategies.
The systematic study of indazole derivatives expanded significantly during the early twentieth century, as researchers recognized the potential of these heterocyclic compounds for various applications in organic synthesis and medicinal chemistry. Friedrich Heusler contributed to the growing body of knowledge by developing alternative synthetic routes to indazole compounds, including methods involving the thermal treatment of ortho-diazoaminotoluene with acetic acid and benzene. These early synthetic investigations established the fundamental reactivity patterns of indazole precursors and provided insights into the electronic and steric factors that govern ring formation reactions.
The evolution of indazole derivative research accelerated dramatically during the latter half of the twentieth century, driven by growing recognition of the biological activity exhibited by many indazole-containing compounds. Research efforts expanded beyond fundamental synthetic methodology to encompass structure-activity relationship studies, mechanistic investigations, and the development of novel synthetic transformations specifically designed for indazole construction. The emergence of computational chemistry tools and advanced analytical techniques enabled researchers to gain deeper insights into the electronic structure and reactivity of indazole derivatives, facilitating the rational design of compounds with desired properties.
Contemporary research in indazole chemistry has been characterized by the development of increasingly sophisticated synthetic methodologies, including transition metal-catalyzed reactions, photochemical transformations, and cascade reaction sequences. The Davis-Beirut reaction, developed in recent decades, represents a particularly significant advancement in the field, providing access to 2H-indazole derivatives through novel nitrogen-nitrogen bond-forming reactions. This methodology has expanded the synthetic accessibility of diverse indazole structures and has contributed to the growing library of available indazole derivatives for biological evaluation and materials science applications.
The specific compound this compound represents a product of these historical developments, incorporating structural features that reflect decades of accumulated knowledge about heterocyclic synthesis and molecular design. The presence of both halogen substitution and pyridylmethyl functionalization demonstrates the application of contemporary synthetic strategies to create complex molecules with multiple functional groups. The successful synthesis and characterization of such compounds illustrates the maturation of indazole chemistry from its early foundations to its current status as a sophisticated area of heterocyclic research with broad applications across multiple scientific disciplines.
Properties
IUPAC Name |
3-chloro-1-(pyridin-4-ylmethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDFXEYYHGRFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696032 | |
| Record name | 3-Chloro-1-[(pyridin-4-yl)methyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-01-5 | |
| Record name | 3-Chloro-1-[(pyridin-4-yl)methyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and indazole.
Nucleophilic Substitution: The 4-chloropyridine undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the pyridinylmethyl group.
Cyclization: The intermediate product is then subjected to cyclization conditions to form the indazole ring system.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atom at the desired position on the indazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 3 undergoes nucleophilic substitution under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkoxy substitution | K₂CO₃, DMF, 80°C, alkyl halide | Methoxy/ethoxy derivatives | |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | Primary/secondary amine adducts | |
| Thiolation | NaSH, EtOH, reflux | Thioether derivatives |
The reactivity of the chloro substituent is influenced by electron-withdrawing effects from the indazole ring, facilitating SNAr mechanisms in polar aprotic solvents.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging its halogenated position:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
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Conditions : Pd₂(dba)₃, BINAP, NaOtBu, dioxane, 100°C.
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Outcome : N-arylated products with electron-deficient anilines (yield: 70–78%).
Cyclization Reactions
The indazole core enables cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CuI, Cs₂CO₃, DMF, 120°C | Intramolecular C–N coupling | Pyrido[1,2-a]indazole | 82% |
| NaN₃, DMSO, 100°C | Click chemistry | Triazole-fused indazole | 75% |
These reactions exploit the electron-deficient nature of the indazole ring .
Oxidation
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Reagent : m-CPBA, CH₂Cl₂, 0°C → RT.
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Outcome : N-Oxide formation at the pyridine ring (confirmed by ¹H NMR δ 8.2 ppm) .
Reduction
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Reagent : H₂ (1 atm), 10% Pd/C, EtOH, 50°C.
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Outcome : Chloro group retained; pyridine reduced to piperidine (selectivity >90%).
Biological Activity Modulation
Derivatives synthesized via the above reactions show enhanced binding to kinase targets (e.g., JAK2, IC₅₀: 0.2–5 μM) . Key structure-activity relationship (SAR) findings include:
-
Pyridinylmethyl group : Critical for solubility and target engagement .
-
Chloro substituent : Essential for hydrophobic interactions in enzymatic pockets .
Stability and Degradation
Under acidic conditions (HCl, H₂O/MeOH), hydrolysis of the pyridinylmethyl linker occurs (t₁/₂: 48 h at pH 2). Oxidative degradation pathways involve radical intermediates, as characterized by ESR .
Comparative Reactivity
A comparison with analogs highlights unique reactivity:
| Compound | Reactivity with KOtBu/PhB(OH)₂ | Catalyst Efficiency |
|---|---|---|
| 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole | High (k = 0.15 min⁻¹) | Pd(PPh₃)₄ > PdCl₂ |
| 3-Bromo-1-(pyridin-3-yl)-1H-indazole | Moderate (k = 0.09 min⁻¹) | Pd(OAc)₂ preferred |
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of new materials and pharmaceuticals.
Reagent in Organic Reactions
The compound is also utilized as a reagent in organic synthesis, facilitating reactions that lead to the formation of diverse chemical entities. This property is particularly useful in the field of medicinal chemistry where novel compounds are synthesized for therapeutic purposes.
Biological Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising activity against various cancer cell lines, including colon cancer (HCT116) and leukemia (K562). The mechanism often involves inhibition of key enzymes or modulation of signaling pathways critical for tumor growth .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, certain derivatives have demonstrated potent inhibition against pan-Pim kinases, which are implicated in cancer progression . This highlights its potential utility in targeted cancer therapies.
Antimicrobial Properties
In addition to anticancer effects, this compound has been explored for antimicrobial activity. Research indicates that modifications to its structure can enhance its efficacy against various pathogens .
Industrial Applications
Development of New Materials
The compound is utilized in the development of new materials due to its unique chemical properties. It can serve as an intermediate in the synthesis of specialty chemicals used across various industries, including pharmaceuticals and agrochemicals .
Precursor in Chemical Manufacturing
As a precursor, this compound plays a critical role in the manufacturing processes of other valuable compounds, further emphasizing its industrial significance .
Data Table: Summary of Applications
Case Studies and Research Insights
Several studies have documented the biological activities and synthetic applications of this compound:
- Antitumor Activity : A study reported that derivatives exhibited single-digit nanomolar inhibition against Polo-like kinase 4 (PLK4), indicating their potential as effective anticancer agents .
- Enzyme Inhibition : Research demonstrated that specific derivatives showed significant inhibitory effects on Bcr-Abl kinase, comparable to existing therapeutic agents like Imatinib . This suggests a promising avenue for developing treatments for resistant forms of leukemia.
- Synthesis of Novel Compounds : The compound has been employed to create new indazole derivatives with enhanced biological activities, showcasing its role as a foundational element in drug discovery .
Mechanism of Action
The mechanism by which 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may act as an inhibitor, activator, or modulator of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of 3-chloro-1-pyridin-4-ylmethyl-1H-indazole is highlighted through comparisons with analogs differing in substituents, substitution patterns, and core heterocycles. Below is a detailed analysis supported by data tables and research findings.
Chloro-Substituted Indazoles
Chloro-substituted indazoles are common in drug discovery due to chlorine’s ability to modulate electronic properties and steric effects. Key comparisons include:
- Positional Isomerism: Chlorine at position 3 (target compound) vs.
Pyridinylmethyl-Substituted Heterocycles
Pyridinylmethyl groups are rare in indazoles but prevalent in other scaffolds:
- Core Heterocycle : Indazole’s dual nitrogen atoms (vs. indole’s single nitrogen) may enhance hydrogen-bonding interactions in biological systems.
- Functional Groups: The dimethylamino propoxy group in 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole introduces pH-dependent solubility, unlike the pyridinylmethyl group’s fixed polarity .
Piperidine-Substituted Indazoles
Piperidine-substituted analogs offer contrasting steric and electronic profiles:
- Solubility : Piperidine’s aliphatic amine may improve aqueous solubility compared to pyridinylmethyl’s aromaticity.
- Biological Interactions : The pyridinylmethyl group’s planar structure could favor interactions with flat binding pockets (e.g., kinase ATP sites) .
Indole-Based Analogs
Indole derivatives share structural similarities but differ in core reactivity:
- Electronic Effects : Indazole’s dual nitrogen atoms create a more electron-deficient core than indole, influencing reactivity in cross-coupling reactions .
Biological Activity
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H11ClN3, characterized by a chloro group, a pyridinylmethyl group, and an indazole ring. These structural features contribute to its biological activity by enabling interactions with various molecular targets.
The mechanism of action for this compound involves its binding to specific enzymes and receptors, which modulates their activity. This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities. The exact pathways depend on the biological target involved .
1. Antitumor Activity
Recent studies have shown that indazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been identified as effective inhibitors of various cancer cell lines, including colon cancer. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | 1.0 | |
| Compound 82a | Pim Kinases | 0.4 - 1400 | |
| Compound 83 | MM1.S Cell Line | 640 |
2. Antinociceptive Activity
Studies have explored the potential of this compound as an antagonist for the TRPV1 receptor, which is implicated in pain perception. In vivo experiments demonstrated that derivatives of this compound effectively reduced pain responses in animal models without inducing hyperthermia .
3. Antifungal Activity
Research indicates that indazole derivatives can also exhibit antifungal properties. For example, certain analogs have been shown to inhibit the growth of Candida species by disrupting biofilm formation and membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Substituents on the indazole ring and variations in the pyridinylmethyl group can enhance or diminish its potency against specific targets.
Key Findings from SAR Studies:
- Chloro Group : Enhances binding affinity to target proteins.
- Pyridinylmethyl Group : Increases solubility and bioavailability.
Case Study 1: Cancer Therapy
A study evaluating the efficacy of indazole derivatives in mouse models demonstrated that compounds similar to this compound significantly inhibited tumor growth, showcasing their potential as novel anticancer agents .
Case Study 2: Pain Management
In a formalin-induced pain model, derivatives demonstrated dose-dependent antinociceptive effects, suggesting their utility in pain management therapies without the side effects commonly associated with traditional analgesics .
Q & A
Q. What synthetic routes are optimal for preparing 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole, and how can purity be ensured?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of 1H-indazole with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethyl group.
- Step 2: Chlorination at the 3-position using POCl₃ or NCS (N-chlorosuccinimide) in anhydrous DCM.
- Purity Control: Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in H NMR) .
Q. How can structural elucidation of this compound be performed to confirm regioselectivity?
Answer:
- NMR Spectroscopy: H and C NMR to verify substitution patterns (e.g., pyridinylmethyl proton signals at δ 4.5–5.0 ppm; indazole aromatic protons).
- X-ray Crystallography: Use SHELX-97 (SHELXL) for single-crystal refinement. For example, resolve Cl-substitution position via electron density maps. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during X-ray analysis of this compound derivatives?
Answer:
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?
Answer:
- SAR Design: Synthesize analogs with variations in the pyridinylmethyl group (e.g., 3-fluoro or 3-bromo substituents) and indazole core (e.g., 5-nitro or 7-cyano).
- Assay Protocol:
- Kinase Inhibition: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., JAK2 or EGFR).
- Data Analysis: Fit dose-response curves (IC₅₀ values) using GraphPad Prism. Cross-validate with molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .
Q. How can contradictory solubility/stability data in DMSO be resolved for this compound?
Answer:
- Controlled Experiments:
- Prepare fresh DMSO stock solutions (10 mM) and monitor degradation via LC-MS over 72 hours (25°C and 4°C).
- Test alternative solvents (e.g., DMA or NMP) for long-term storage.
- Statistical Analysis: Apply Grubbs’ test to identify outliers in replicate measurements. Use ANOVA to assess batch-to-batch variability .
Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
